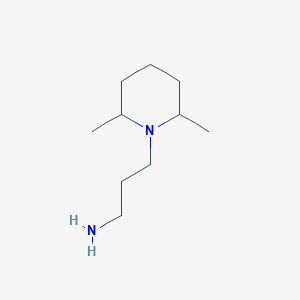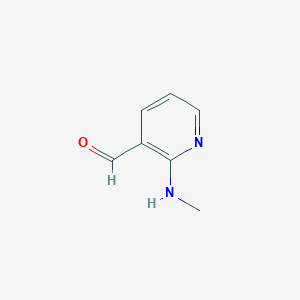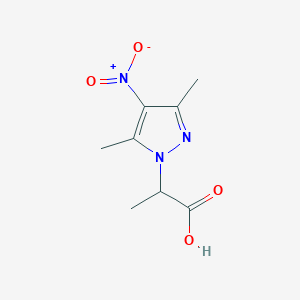
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with methyl and nitro groups, which can influence its chemical reactivity and biological activity .
Métodos De Preparación
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction conditions often include the use of solvents like acetonitrile and heating to facilitate the formation of the pyrazole ring . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Its derivatives are explored for their potential therapeutic properties.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors, influencing various biological pathways .
Comparación Con Compuestos Similares
Similar compounds to 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid include:
3,5-Dimethyl-1H-pyrazole: Lacks the nitro group, affecting its reactivity and biological activity.
4-Nitro-1H-pyrazole: Lacks the methyl groups, which can influence its chemical properties.
2-(3,4-Dimethyl-1H-pyrazol-1-yl)succinic acid: Similar structure but with a succinic acid moiety, used in different applications.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-4-7(11(14)15)5(2)10(9-4)6(3)8(12)13/h6H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANKNXFHGALOMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
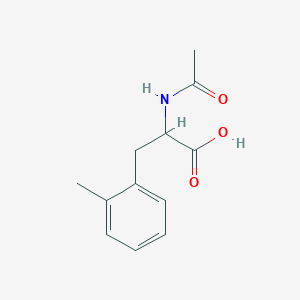
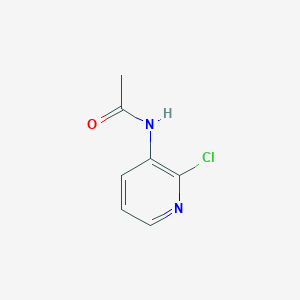
![5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351508.png)
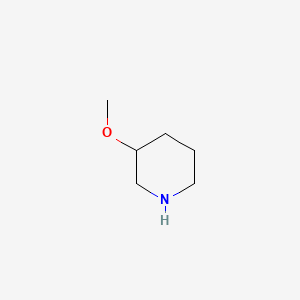
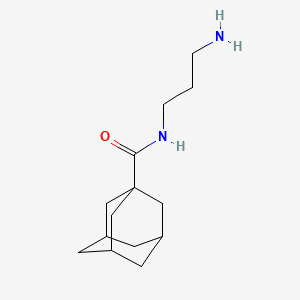
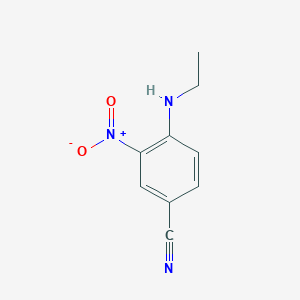
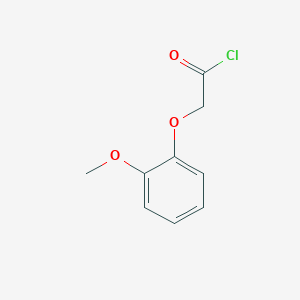
![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)
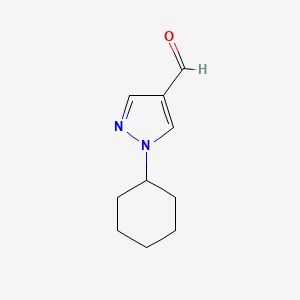
![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)
![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)
![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)
